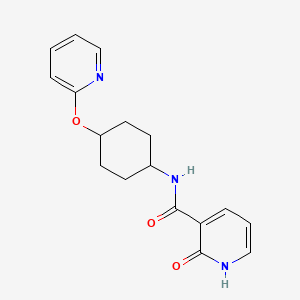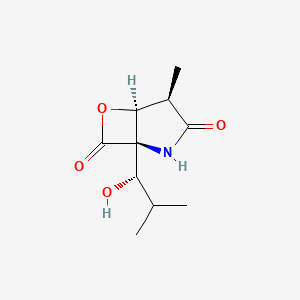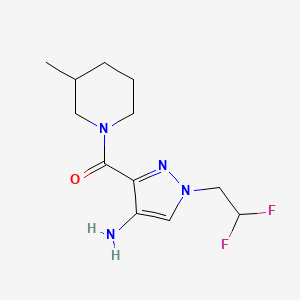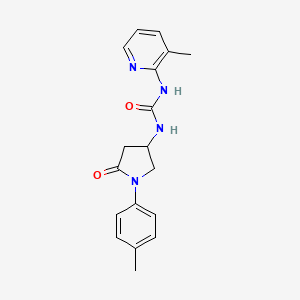![molecular formula C19H23NO4S3 B2662096 (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448045-54-2](/img/structure/B2662096.png)
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H23NO4S3 and its molecular weight is 425.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Regioregular Water-Soluble 3,4-Propylenedioxythiophene Derivative
This study involves the synthesis and characterization of a water-soluble sulfonated monomer based on 3,4-propylenedioxythiophene (ProDOT-sultone). The synthesis method includes the O-alkylation of the corresponding unreactive β,β-disubstituted hydroxyl group with propane sultone, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This new monomer was then polymerized to produce regioregular water-soluble conjugated anionic polyelectrolytes. These were used in the fabrication of solid-state electrochromic devices, which demonstrated superior electrochromic properties compared to the regiorandom 3,4-ethylenedioxythiophene (EDOT) derivative in terms of color contrast, switching time, coloration efficiency, and conductivity in thin films (Jain et al., 2009).
1,3-Dipolar Cycloadditions to Bicyclic Olefins
This research explores the 1,3-dipolar cycloadditions of various nitrile oxides and phenyl azide to 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. The study observed that these cycloadditions occurred exclusively to the C6–C7 double bond, leading to two exo regioisomers. This work extends the understanding of the "exo rule" in 1,3-dipolar cycloadditions to bicyclic olefins and provides insights into the exo stereoselectivity and regioselectivity of these cycloadditions (Taniguchi et al., 1978).
Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations
In this study, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to yield substituted 3-azabicyclo-[3.3.0]octanes. The research demonstrates a process that involves iodine atom-transfer annulation followed by an ionic cyclization. This method enabled efficient conversion of the geminal carbomethoxy and phenylsulfonyl groups into either an exocyclic olefin or a carbonyl group. This technique suggests a way for using phenylsulfonylacetates as surrogates for acyl radicals in synthesis (Flynn et al., 1992).
Use of Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations
This research investigates the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to annulation products containing carbonyl or exo-methylene functionality. The study demonstrates the effectiveness of this approach in synthesizing complex molecules, showcasing the potential of this compound in organic synthesis (Flynn et al., 1992).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-8-(5-ethylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S3/c1-2-16-10-11-19(25-16)27(23,24)20-14-8-9-15(20)13-18(12-14)26(21,22)17-6-4-3-5-7-17/h3-7,10-11,14-15,18H,2,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNAOLHWUFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
![3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2662022.png)

![2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)

![(S)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B2662033.png)
![1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one](/img/structure/B2662035.png)

